molecular formula C8H14O3 B099650 (3R,4r)-4,5-isopropylidene pent-2-en-3-ol CAS No. 18524-18-0

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol

Cat. No. B099650
CAS RN: 18524-18-0
M. Wt: 158.19 g/mol
InChI Key: SGAHBTSLTNIYOK-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as IPPO and has a unique molecular structure that makes it useful in a variety of research fields.

Mechanism Of Action

The mechanism of action of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with a variety of electrophilic compounds.

Biochemical And Physiological Effects

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3R,4r)-4,5-isopropylidene pent-2-en-3-ol in lab experiments is its unique molecular structure, which makes it useful in a variety of research fields. However, one limitation of this compound is that it can be difficult to synthesize and purify.

Future Directions

There are many potential future directions for research on (3R,4r)-4,5-isopropylidene pent-2-en-3-ol. Some possible areas of study include:
1. Developing new synthesis methods for this compound that are more efficient and cost-effective.
2. Investigating the potential anti-inflammatory and antioxidant properties of this compound in more detail.
3. Studying the mechanism of action of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol to gain a better understanding of its potential applications in various research fields.
4. Exploring the use of this compound as a starting material for the synthesis of new drugs and other compounds.

Synthesis Methods

The synthesis of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol involves the reaction of isoprene with formaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound.

Scientific Research Applications

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol has been used in a variety of scientific research studies. One of the most common applications of this compound is in the field of organic chemistry, where it is used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAHBTSLTNIYOK-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol

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